molecular formula C15H16N2O2S B5851256 N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea

N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea

Cat. No. B5851256
M. Wt: 288.4 g/mol
InChI Key: RAINPZLSOSMKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It belongs to the class of thiourea derivatives, which have been extensively studied for their biological and pharmacological properties.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea has shown promising results in various scientific research applications. It has been studied for its anticancer, antidiabetic, anti-inflammatory, and antiviral activities. In anticancer research, N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antidiabetic research, it has been shown to improve glucose tolerance and insulin sensitivity. In anti-inflammatory research, it has been found to reduce the production of pro-inflammatory cytokines. In antiviral research, it has been studied for its potential to inhibit the replication of viruses such as HIV and HCV.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the above-mentioned research applications. For example, in anticancer research, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In antidiabetic research, it has been found to activate AMPK, a signaling pathway involved in glucose metabolism. In anti-inflammatory research, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can improve glucose tolerance, reduce insulin resistance, and inhibit tumor growth. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity. It has been found to have low acute toxicity and no genotoxicity. Another advantage is its ease of synthesis and purification. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of in vivo studies, which makes it difficult to extrapolate the results of in vitro studies to human physiology.

Future Directions

There are several future directions for the research of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, more in vivo studies are needed to fully understand its biochemical and physiological effects. Finally, the development of more water-soluble derivatives of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea could improve its potential as a drug candidate.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea involves the reaction between 3-methoxyaniline and 4-methoxyphenyl isothiocyanate in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the product is obtained in good yield and purity. The chemical structure of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea is confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-18-13-8-6-11(7-9-13)16-15(20)17-12-4-3-5-14(10-12)19-2/h3-10H,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAINPZLSOSMKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea

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